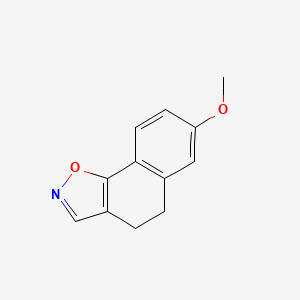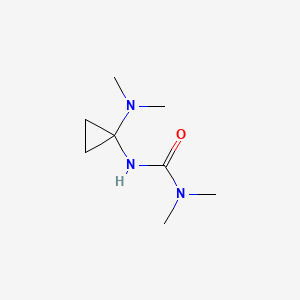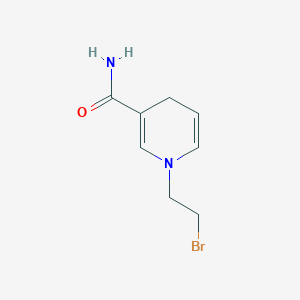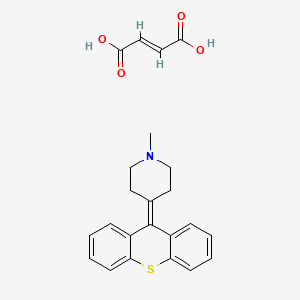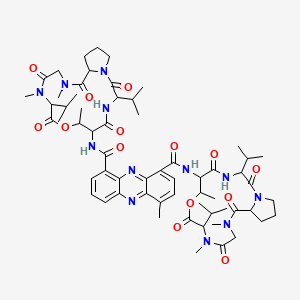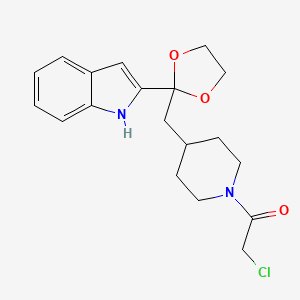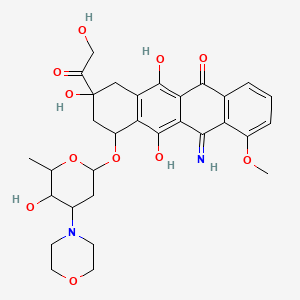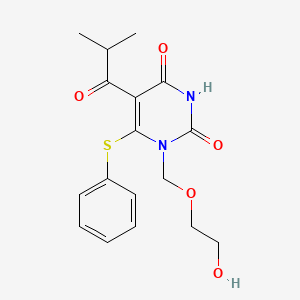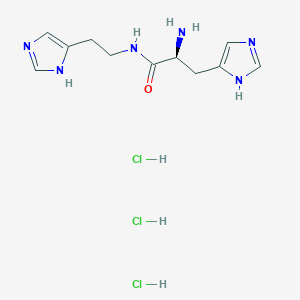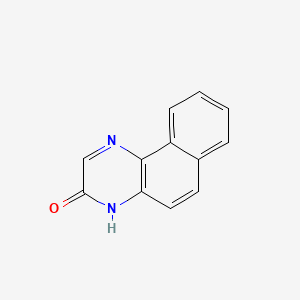
Benzo(f)quinoxalin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(f)quinoxalin-3-ol is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a fused benzene and pyrazine ring system with a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzo(f)quinoxalin-3-ol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions. This reaction typically proceeds via the formation of a diimine intermediate, which cyclizes to form the quinoxaline ring system .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of transition-metal-free catalysis to enhance the efficiency and sustainability of the process. For example, the use of bioinspired ortho-quinone catalysts has been reported to facilitate the oxidative synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(f)quinoxalin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form quinoxalin-3-one derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoxalin-3-one derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of benzo(f)quinoxalin-3-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as ATP synthase and topoisomerase II, which are crucial for cellular energy production and DNA replication, respectively.
Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential metabolic processes, leading to cell death.
Comparaison Avec Des Composés Similaires
Benzo(f)quinoxalin-3-ol can be compared with other similar compounds such as benzoquinoline and benzoquinazoline derivatives:
Benzoquinoline: Similar in structure but lacks the hydroxyl group at the 3-position.
Benzoquinazoline: Contains an additional nitrogen atom in the ring system, which can alter its biological activity and chemical reactivity.
List of Similar Compounds
- Benzoquinoline
- Benzoquinazoline
- Tetrahydroquinoxaline
- Quinoxalin-3-one
Propriétés
Numéro CAS |
7695-25-2 |
|---|---|
Formule moléculaire |
C12H8N2O |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
4H-benzo[f]quinoxalin-3-one |
InChI |
InChI=1S/C12H8N2O/c15-11-7-13-12-9-4-2-1-3-8(9)5-6-10(12)14-11/h1-7H,(H,14,15) |
Clé InChI |
DXXNHZBOQZLNCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=CC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


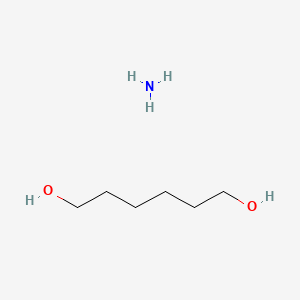
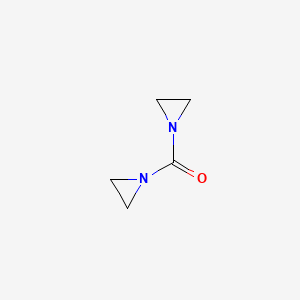
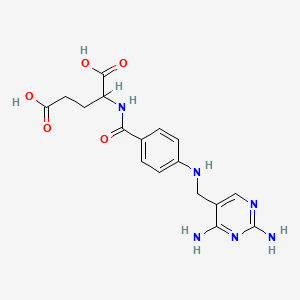
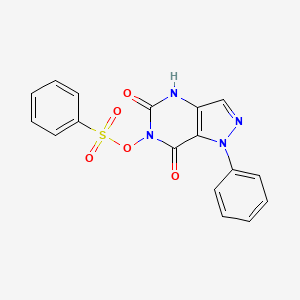
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)
